1-(2-Thienyl)acetone
Overview
Description
1-(2-Thienyl)acetone is an organic compound with the chemical formula C8H8OS. It is a colorless to pale yellow liquid with a distinctive thiol and aromatic odor. This compound is soluble in organic solvents such as alcohols and ethers but insoluble in water. It has a density of 1.11 g/cm³ and a boiling point of 163-165°C . This compound is an important intermediate in organic synthesis, commonly used to prepare sulfur-containing and aromatic-containing compounds .
Preparation Methods
1-(2-Thienyl)acetone can be synthesized through various methods. One common method involves the ring-closing reaction of thiophene and the reaction of acetic acid with 2-thiophene methanol to prepare 1-butanone, followed by an oxidation reaction to generate this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Thienyl)acetone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Acylation: This compound acts as an acylation agent and can catalyze the heterocyclization of thiophene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution and acylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Thienyl)acetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Thienyl)acetone exerts its effects involves its role as an acylation agent. It catalyzes the heterocyclization of thiophene derivatives, leading to the formation of thienopyridines and other biologically active compounds . The molecular targets and pathways involved in these reactions depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
1-(2-Thienyl)acetone can be compared with other thiophene derivatives, such as:
Thiophene: A simpler compound with a five-membered ring containing one sulfur atom.
2-Thiophenecarboxaldehyde: Another thiophene derivative used in organic synthesis.
Thienopyridines: Compounds synthesized using this compound as an intermediate, known for their biological activity.
The uniqueness of this compound lies in its versatility as an intermediate in the synthesis of various sulfur-containing and aromatic compounds, making it valuable in multiple fields of research and industry.
Properties
IUPAC Name |
1-thiophen-2-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWXQMONAFWJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15022-18-1 | |
Record name | 1-(2-Thienyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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